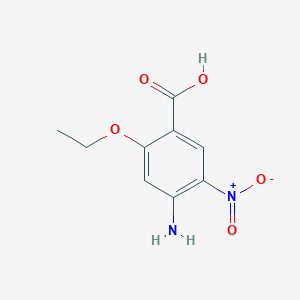

4-Amino-2-ethoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-ethoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-16-8-4-6(10)7(11(14)15)3-5(8)9(12)13/h3-4H,2,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEUQGXBVCSDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600983 | |

| Record name | 4-Amino-2-ethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-18-5 | |

| Record name | 4-Amino-2-ethoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-ethoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an amino, an ethoxy, and a nitro group on a benzoic acid core, makes it a versatile intermediate for the development of more complex molecules. Notably, it serves as a key reactant in the synthesis of Cinitapride, a gastroprokinetic agent.[1] This guide provides a comprehensive overview of the known properties, potential biological activities, and synthetic considerations for this compound, aimed at supporting research and development endeavors.

Chemical and Physical Properties

This compound is a yellow solid.[2] A summary of its key chemical and physical properties is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 86718-18-5 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₅ | [3] |

| Molecular Weight | 226.19 g/mol | [2][3] |

| Appearance | Yellow Solid | [2] |

| Melting Point | >208°C (decomposes) | [4][5] |

| Boiling Point | 461.8 ± 45.0 °C (Predicted) | [4] |

| pKa | 4.16 ± 0.12 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| DMSO | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Table 3: Computed Properties

| Property | Value | Reference(s) |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 118 Ų | [1][3] |

| Complexity | 278 | [1][3] |

| Monoisotopic Mass | 226.05897142 Da | [1][3] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra are often proprietary to chemical suppliers, the expected spectral characteristics can be inferred from the structure. Researchers should obtain and verify this data experimentally.

Table 4: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | triplet | 3H | -O-CH₂-CH₃ |

| ~4.2 | quartet | 2H | -O-CH₂ -CH₃ |

| ~6.8 | singlet | 1H | Ar-H |

| ~7.5 | broad singlet | 2H | -NH₂ |

| ~8.2 | singlet | 1H | Ar-H |

| ~10-12 | broad singlet | 1H | -COOH |

Table 5: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~15 | -O-CH₂-CH₃ |

| ~65 | -O-CH₂ -CH₃ |

| ~110-150 | Aromatic carbons |

| ~165 | C =O |

Table 6: Key IR Spectral Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine) |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 1710-1680 | C=O stretch (carboxylic acid) |

| 1620-1580 | N-H bend (amine) |

| 1550-1475 | N-O stretch (nitro group) |

| 1300-1200 | C-O stretch (ether) |

Synthesis and Purification

Representative Synthesis Protocol

A potential synthesis could involve the nitration of an appropriately substituted aminobenzoic acid derivative, followed by any necessary functional group interconversions. A generalized workflow is presented below.

Experimental Details (Hypothetical):

-

Nitration: The starting material, 4-Amino-2-ethoxybenzoic acid, would be dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid would be added dropwise, maintaining a low temperature.

-

Work-up: The reaction mixture would be poured onto ice, and the resulting precipitate collected by filtration. The crude product would then be washed with cold water.

-

Purification: The crude solid would be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Purification Protocol

Recrystallization is a common method for purifying solid organic compounds.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot.

-

Slowly add a co-solvent in which the compound is less soluble (e.g., water) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, its use as a precursor for Cinitapride, a 5-HT₄ receptor agonist and 5-HT₂ receptor antagonist, suggests that derivatives of this compound may interact with serotonergic pathways.[1] Furthermore, substituted nitrobenzoic and aminobenzoic acids are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1]

Hypothetical Signaling Pathway Interaction

Based on the pharmacology of its derivative, Cinitapride, it is plausible that compounds derived from this compound could be designed to modulate serotonergic signaling. A simplified representation of this is shown below.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on its chemical structure, which includes nitro and amino functional groups, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

General Precautions:

-

Eye Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear chemically resistant gloves.

-

Respiratory Protection: Use in a fume hood to avoid inhalation of dust.

-

Ingestion: Avoid ingestion.

For related nitroaromatic compounds, potential hazards include skin and eye irritation.

Applications in Research and Development

The primary documented application of this compound is as a chemical intermediate.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of Cinitapride.[1] Its trifunctional nature (amine, ether, carboxylic acid) allows for diverse chemical modifications to generate libraries of compounds for drug discovery screening.

-

Dye Synthesis: The chromophoric nitro and auxochromic amino groups suggest potential use as an intermediate in the synthesis of azo dyes.[6]

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of the pharmaceutical agent Cinitapride. While comprehensive data on its biological activity and detailed experimental protocols are not extensively published, its chemical structure suggests a rich potential for derivatization and exploration in drug discovery and materials science. This guide provides a foundational understanding of its properties and potential applications to aid researchers in their work with this compound. Further experimental investigation is warranted to fully characterize its spectral properties, biological activity, and safety profile.

References

An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic acid (CAS 86718-18-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-ethoxy-5-nitrobenzoic acid, with the CAS registry number 86718-18-5, is a substituted aromatic carboxylic acid of significant interest in the fields of pharmaceutical and dye synthesis. Its molecular structure, featuring an amino group, an ethoxy group, and a nitro group on a benzoic acid core, provides a versatile platform for the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a crucial intermediate in the manufacturing of the gastroprokinetic agent Cinitapride and in the production of azo dyes.

Chemical and Physical Properties

This compound is typically a yellow solid.[1] A summary of its key physical and chemical properties is presented in the table below. While comprehensive spectral data is not publicly available, it is often obtainable from commercial suppliers.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 86718-18-5 | [4] |

| Molecular Formula | C₉H₁₀N₂O₅ | [4] |

| Molecular Weight | 226.19 g/mol | [4] |

| Melting Point | >208°C (decomposes) | [4] |

| Boiling Point | 461.8 ± 45.0 °C (Predicted) | [4] |

| pKa | 4.16 ± 0.12 (Predicted) | [5] |

| Appearance | Yellow Solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. | [5] |

| Storage Temperature | 2-8°C | [5] |

| IUPAC Name | This compound | [6] |

| SMILES | CCOC1=CC(=C(C=C1C(=O)O)--INVALID-LINK--[O-])N | [6] |

| InChI Key | VWEUQGXBVCSDPM-UHFFFAOYSA-N | [6] |

Experimental Protocols

Synthesis of Cinitapride

This compound is a key starting material in the synthesis of Cinitapride, a substituted benzamide with gastroprokinetic activity. The synthesis involves the formation of an amide bond between the carboxylic acid group of this compound and the primary amine of N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)amine.

General Procedure:

This protocol is based on the general principles of amide bond formation described in patents for Cinitapride and related compounds.[7][8]

-

Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC) and a catalyst (e.g., HOBt, DMAP) are added, and the mixture is stirred at room temperature for a specified time to form an activated intermediate.

-

Amide Bond Formation: The amine, N-(1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)amine (1 equivalent), is added to the reaction mixture. The reaction is stirred at room temperature until completion, which is monitored by a suitable technique like TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is then washed sequentially with an acidic solution (e.g., dilute HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield Cinitapride.

Synthesis of Azo Dyes

The amino group on this compound can be diazotized and then coupled with an electron-rich aromatic compound to form an azo dye.[9] This general procedure can be adapted for various coupling partners.

General Procedure:

-

Diazotization: this compound (1 equivalent) is suspended in an aqueous solution of a strong acid (e.g., HCl). The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1 equivalent) in cold water is then added dropwise while maintaining the low temperature. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Coupling Reaction: In a separate vessel, a coupling agent (e.g., a phenol or an aromatic amine, 1 equivalent) is dissolved in an appropriate solvent (e.g., aqueous NaOH for phenols). This solution is also cooled to 0-5°C. The freshly prepared diazonium salt solution is then slowly added to the solution of the coupling agent with vigorous stirring.

-

Isolation and Purification: The resulting azo dye, which often precipitates out of the solution, is collected by vacuum filtration. The solid is washed with cold water to remove any unreacted salts and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

References

- 1. jocpr.com [jocpr.com]

- 2. 86718-18-5|this compound|BLD Pharm [bldpharm.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. This compound CAS#: 86718-18-5 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C9H10N2O5 | CID 19883447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105367486A - New impurity of cinitapride tartrate and preparation method and application thereof - Google Patents [patents.google.com]

- 8. US6218542B1 - Synthesis of cisapride - Google Patents [patents.google.com]

- 9. This compound [myskinrecipes.com]

An In-depth Technical Guide to 4-Amino-2-ethoxy-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, analysis, and biological relevance through its primary application.

Physicochemical Properties

This compound is a yellow solid compound.[1] Its key chemical and physical properties are summarized below, providing essential data for laboratory and research applications.

| Property | Value | Citations |

| Molecular Weight | 226.19 g/mol | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₅ | [2] |

| CAS Number | 86718-18-5 | [3][4] |

| Appearance | Yellow Solid | [1] |

| Melting Point | >208°C (with decomposition) | [3] |

| Boiling Point | 461.8 ± 45.0 °C (Predicted) | |

| pKa | 4.16 ± 0.12 (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Conditions | 2-8°C, protect from light, store under inert gas |

Synthesis and Analysis

While this compound is commercially available, understanding its synthesis and analytical control is crucial for its application in research and manufacturing.

Proposed Synthetic Pathway

The logical precursor would be 4-amino-2-ethoxybenzoic acid. The synthesis would proceed via electrophilic aromatic substitution, where the amino and ethoxy groups, being ortho-, para-directing, would facilitate the introduction of the nitro group at the 5-position.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be reliably determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While a specific validated method for this compound is not published, a general protocol can be established based on methods for structurally similar aromatic nitro compounds.[6][7]

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, pump, and column oven.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically effective.[8]

-

Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile is commonly used.[7][9] The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (varied composition) elution.

-

Sample Preparation:

-

Accurately weigh a small amount of the compound.

-

Dissolve it in a suitable solvent, such as the mobile phase or acetonitrile, to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10]

-

-

Chromatographic Conditions (Example):

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).[7]

-

-

Analysis: The sample is injected into the HPLC system. The compound is quantified by comparing the peak area of the analyte to that of a reference standard of known concentration.

Biological Significance and Application

This compound is primarily recognized for its role as a crucial reactant in the synthesis of Cinitapride.[3] Cinitapride is a substituted benzamide with gastroprokinetic and antiemetic properties, used in the treatment of gastrointestinal motility disorders like functional dyspepsia and gastroesophageal reflux disease (GERD).[6] There is currently no evidence to suggest that this compound possesses direct biological activity itself; its significance is derived from its function as a synthetic precursor.

Mechanism of Action of Cinitapride

The therapeutic effects of Cinitapride stem from its multi-target mechanism of action within the enteric nervous system. It modulates key receptors to enhance coordinated gastrointestinal contractions and transit.

-

5-HT₄ Receptor Agonism: Cinitapride stimulates 5-HT₄ receptors on enteric neurons. This activation enhances the release of acetylcholine (ACh), a primary excitatory neurotransmitter in the gut, which in turn stimulates smooth muscle contraction and promotes gastric emptying.

-

5-HT₂ Receptor Antagonism: By blocking 5-HT₂ receptors, Cinitapride may counteract the inhibitory effects of serotonin on gastrointestinal motility, contributing to its prokinetic action.

-

Dopamine D₂ Receptor Antagonism: Cinitapride also exhibits weak antagonistic activity at D₂ receptors, which contributes to its antiemetic (anti-nausea and vomiting) effects.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related nitroaromatic and aminobenzoic acid compounds, certain precautions should be taken.

-

Potential Hazards: Compounds in this class may cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If handling the powder, use a dust mask or work in a well-ventilated area or fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

This guide serves as a foundational resource for professionals working with this compound. While it provides key data and methodologies, users should always consult internal safety protocols and conduct their own risk assessments before commencing any experimental work.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H10N2O5 | CID 19883447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 86718-18-5 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

Solubility Profile of 4-Amino-2-ethoxy-5-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-ethoxy-5-nitrobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information and detailing a robust experimental protocol for the precise determination of its solubility. This guide is intended to support research and development activities where this compound is utilized as a reactant or intermediate, such as in the synthesis of Cinitapride.

Qualitative Solubility Data

The solubility of this compound has been described in several chemical catalogs and databases. However, these sources typically provide qualitative assessments rather than precise quantitative values. The compound is consistently reported as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol. While its stability and general solubility in organic solvents are noted as beneficial for laboratory applications, specific numerical data remains largely unpublished.

For clarity and ease of comparison, the available qualitative solubility information is summarized in the table below.

| Organic Solvent | IUPAC Name | PubChem CID | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 679 | Slightly Soluble | |

| Methanol | Methanol | 887 | Slightly Soluble |

Table 1: Qualitative Solubility of this compound

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed experimental protocol based on the widely accepted "shake-flask" method is provided below. This method is a reliable technique for determining the thermodynamic solubility of a compound and can be adapted for various organic solvents. The subsequent quantitative analysis can be performed using techniques such as gravimetric analysis, UV-Vis spectrophotometry, or High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate, acetone, acetonitrile) of analytical grade

-

Conical flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Evaporating dish (for gravimetric analysis)

-

UV-Vis spectrophotometer (if applicable)

-

HPLC system (if applicable)

Procedure: Shake-Flask Method for Achieving Equilibrium

-

Preparation: Add an excess amount of solid this compound to a pre-weighed conical flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the flask.

-

Equilibration: Seal the flask tightly and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

Quantitative Analysis of the Saturated Solution

The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:

This is a direct and straightforward method for determining the mass of the dissolved solid.

-

Sample Weighing: Accurately weigh a clean, dry evaporating dish.

-

Solvent Evaporation: Pipette a known volume of the filtered saturated solution into the pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Final Weighing: Once the solvent is completely evaporated, reweigh the evaporating dish containing the solid residue.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass of solute per volume or mass of the solvent (e.g., g/L or g/100g ).

This method is suitable if this compound exhibits significant absorbance in the UV-Vis region in the chosen solvent.

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

-

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

-

Method Development: Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the mobile phase or a suitable solvent.

-

Inject a fixed volume of the diluted solution into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides a framework for understanding and determining the solubility of this compound. For precise and reliable results, it is imperative to follow carefully controlled experimental procedures. The choice of the analytical method will depend on the available instrumentation and the physicochemical properties of the compound in the selected solvent.

Stability and Storage of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Technical Guide

This guide provides an in-depth overview of the stability and recommended storage conditions for 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development and quality control.

Physicochemical Properties and Storage

This compound is a yellow to earthy brown solid crystalline powder. Understanding its fundamental properties is crucial for its proper handling and storage.

| Property | Value | Citations |

| CAS Number | 86718-18-5 | |

| Molecular Formula | C₉H₁₀N₂O₅ | |

| Molecular Weight | 226.19 g/mol | |

| Appearance | Yellow Solid | |

| Melting Point | >208°C (decomposes) | |

| Solubility | Slightly soluble in DMSO (heated), very slightly soluble in water (heated) | |

| pKa (Predicted) | 4.16 ± 0.12 |

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and chemical databases:

| Parameter | Recommendation | Citations |

| Temperature | 2-8°C (Refrigerator) | |

| Atmosphere | Store under an inert gas. | |

| Light | Protect from light; store in a light-proof container. | |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. |

Chemical Stability and Potential Degradation Pathways

While specific forced degradation studies for this compound are not extensively published, its chemical structure, featuring amino, nitro, and carboxylic acid functional groups on an aromatic ring, suggests susceptibility to several degradation pathways. Information from structurally similar compounds, such as 2-Amino-5-nitrobenzoic acid, provides insight into its likely stability profile.

Potential degradation can be induced by:

-

Hydrolysis: The ester and amide linkages that could be formed from the carboxylic acid group are susceptible to cleavage under acidic or basic conditions. The intrinsic molecule may also degrade under harsh pH conditions.

-

Oxidation: The electron-rich aromatic ring and the amino group are potential sites for oxidation.

-

Photolysis: Compounds with nitroaromatic and amino functionalities can be sensitive to light, potentially leading to complex degradation reactions.

-

Thermal Stress: As the compound decomposes at temperatures above 208°C, elevated temperatures can lead to degradation. For similar nitrobenzoic acid isomers, thermal decomposition can start at temperatures as low as 120-200°C and may produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

The following diagram illustrates the potential degradation pathways based on the compound's functional groups.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols

To assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential. The following protocols are adapted from general guidelines and methodologies for similar compounds.

Forced Degradation Study Protocol

This study exposes the compound to various stress conditions to identify potential degradation products.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place the solid powder in an oven at a temperature below its melting point (e.g., 150°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

-

At predetermined time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (see Protocol 3.2).

-

Characterize the degradation products using techniques like LC-MS/MS to elucidate their structures.

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from its potential degradation products.

Instrumentation and Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Formic acid or Trifluoroacetic acid (TFA).

-

Ultrapure water.

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This may require optimization. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at a suitable wavelength (e.g., determined by UV scan of the parent compound). |

| Injection Vol. | 10 µL |

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of indicating stability. Specificity is critical and must demonstrate that the peak for this compound is well-resolved from all potential degradation products.

Handling and Safety

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be done in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

By adhering to the storage and handling guidelines outlined in this document, the chemical integrity of this compound can be maintained, ensuring its suitability for research and development applications. The provided experimental protocols offer a framework for conducting stability assessments to further understand its degradation profile.

An In-depth Technical Guide to the Safety Data for 4-Amino-2-ethoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a certified Safety Data Sheet (SDS). A comprehensive, officially sanctioned SDS for 4-Amino-2-ethoxy-5-nitrobenzoic acid with detailed toxicological data is not publicly available at the time of this writing. The information presented herein is a compilation of available data for the specified compound and related chemical structures. All laboratory and industrial handling of this chemical should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.

Introduction

This compound (CAS No. 86718-18-5) is a substituted aromatic carboxylic acid.[1][2] It is recognized primarily as a key intermediate in the synthesis of Cinitapride, a gastroprokinetic agent.[1][3][4] Given its role in pharmaceutical manufacturing, a thorough understanding of its safety profile is crucial for researchers and professionals in drug development. This guide synthesizes the available safety, physical, and chemical data for this compound and provides context by comparing it with structurally similar compounds.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior under various laboratory and industrial conditions.

| Property | Value | Source |

| CAS Number | 86718-18-5 | [1][2] |

| Molecular Formula | C₉H₁₀N₂O₅ | [1][2] |

| Molecular Weight | 226.19 g/mol | [1][2] |

| Appearance | Yellow Solid | [1] |

| Melting Point | >208°C (decomposes) | [3][4] |

| Boiling Point | 461.8±45.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Storage Temperature | 2-8°C | [1] |

| pKa | 4.16±0.12 (Predicted) | [1] |

Hazard Identification and Classification

| Hazard Statement | 4-Amino-2-nitrobenzoic Acid[5] | 4-Nitrobenzoic acid[6] |

| Acute Toxicity (Oral) | Not Classified | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Category 2A (Causes serious eye irritation) |

| Specific target organ toxicity — single exposure | Category 3 (May cause respiratory irritation) | Not Classified |

| Suspected of causing genetic defects | Not Classified | Suspected of causing genetic defects |

| Suspected of causing cancer | Not Classified | Suspected of causing cancer |

| Suspected of damaging fertility or the unborn child | Not Classified | Suspected of damaging fertility or the unborn child |

Based on this comparative data, it is prudent to handle this compound with precautions appropriate for a compound that may be harmful if swallowed, cause skin and eye irritation, and potentially irritate the respiratory system.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. Below is a generalized workflow that represents a standard approach for evaluating the safety of a novel chemical substance in accordance with regulatory guidelines.

Caption: A generalized workflow for the safety and toxicity assessment of a new chemical compound.

Logical Relationships in Hazard Classification

The Globally Harmonized System (GHS) provides a logical framework for classifying chemical hazards. The following diagram illustrates the decision-making process for classifying a substance based on toxicological data.

Caption: A simplified logical flow for GHS hazard classification of a chemical substance.

Handling and Storage Recommendations

Given the limited specific data, the following handling and storage procedures are recommended based on general best practices for aromatic nitro and amino compounds:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the absence of specific data, the following first-aid measures are recommended:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

While this compound is a valuable intermediate in pharmaceutical synthesis, a comprehensive and publicly available safety data sheet with quantitative toxicological endpoints is currently lacking. The physicochemical properties are reasonably well-defined. Based on the analysis of structurally similar compounds, it is prudent to treat this chemical as potentially hazardous, with risks including skin and eye irritation and possible harm if swallowed. The provided general experimental workflow and GHS classification logic serve as a framework for a more detailed safety evaluation. All handling should be performed by qualified personnel using appropriate safety precautions until more definitive data becomes available.

References

Methodological & Application

Synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Detailed Mechanistic and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis involves a multi-step process, including the protection of the amino group, electrophilic nitration, and subsequent deprotection. This guide details the reaction mechanism, provides experimental protocols, and presents quantitative data for analogous reactions to facilitate laboratory application.

Reaction Mechanism and Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-amino-2-ethoxybenzoic acid. This strategy is necessary because the presence of a free amino group on the aromatic ring is incompatible with the strong oxidizing conditions of nitration.

Step 1: Protection of the Amino Group (Acetylation)

The initial step involves the protection of the reactive amino group as an acetamide. This is accomplished by reacting 4-amino-2-ethoxybenzoic acid with acetic anhydride. The acetamido group is a moderate activating group and directs electrophiles to the ortho and para positions.

Step 2: Electrophilic Aromatic Substitution (Nitration)

The core reaction is the nitration of the protected intermediate, 4-acetamido-2-ethoxybenzoic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The sulfuric acid serves to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. The strongly activating ethoxy group and the moderately activating acetamido group direct the incoming nitro group to the position ortho to the ethoxy group and meta to the acetamido group, which is position 5. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure regioselectivity.

Step 3: Deprotection of the Amino Group (Hydrolysis)

The final step is the hydrolysis of the acetamido group to reveal the free amino group of the target molecule. This is typically achieved by heating the N-acetylated compound in an acidic or basic aqueous solution.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions and yields for the nitration of similar substrates, providing a valuable reference for optimizing the synthesis of this compound.

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 4-Acetamidobenzoic acid | H₂SO₄ / HNO₃ | 8 - 12 | 2 | Not specified | |

| 4-Acetamido-benzene-beta-methoxyethyl ether | H₂SO₄ / HNO₃ | -5 to -2 | 6 - 10 | 85 |

Experimental Protocols

The following protocols are based on established procedures for the acetylation, nitration, and hydrolysis of aromatic compounds and are adapted for the synthesis of this compound.

Protocol 1: Acetylation of 4-Amino-2-ethoxybenzoic Acid

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-ethoxybenzoic acid in a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add a slight excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 4-acetamido-2-ethoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Nitration of 4-Acetamido-2-ethoxybenzoic Acid

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding one part of concentrated nitric acid to two parts of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to below 0 °C.

-

Dissolution of Substrate: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the 4-acetamido-2-ethoxybenzoic acid in concentrated sulfuric acid. Cool this solution to between -5 and 0 °C in an ice-salt bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the substrate, ensuring the internal temperature is maintained between -5 and 0 °C. The addition rate should be carefully controlled to prevent a rise in temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at the same low temperature for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 4-acetamido-2-ethoxy-5-nitrobenzoic acid, will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Protocol 3: Hydrolysis of 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid

-

Reaction Setup: Place the crude 4-acetamido-2-ethoxy-5-nitrobenzoic acid in a round-bottom flask with a reflux condenser.

-

Hydrolysis: Add an aqueous solution of a strong acid (e.g., 10-20% sulfuric acid or hydrochloric acid) or a strong base (e.g., 10% sodium hydroxide solution).

-

Heating: Heat the mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitored by TLC).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the product.

-

Isolation and Purification: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Reaction Mechanism Visualization

The following diagram illustrates the detailed mechanism of the electrophilic nitration step.

Caption: Mechanism of electrophilic nitration of the protected benzoic acid derivative.

Characterization of 4-Amino-2-ethoxy-5-nitrobenzoic Acid: A Guide to Analytical Methods

Introduction

4-Amino-2-ethoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including Cinitapride, a gastroprokinetic agent.[1][2] Its purity and structural integrity are critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the analytical methods for the characterization of this compound, intended for researchers, scientists, and drug development professionals. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis are presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 86718-18-5 | [3] |

| Molecular Formula | C₉H₁₀N₂O₅ | [3] |

| Molecular Weight | 226.19 g/mol | [3] |

| Appearance | Yellow Solid | [4] |

| Melting Point | >208°C (decomposes) | [2] |

| pKa | 4.16 ± 0.12 (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Analytical Methodologies

A multi-faceted analytical approach is essential for the complete characterization of this compound. The following sections detail the experimental protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a robust technique for assessing the purity of this compound and quantifying its content in various samples. A reversed-phase HPLC method with UV detection is a suitable approach.

1. Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

This compound reference standard (≥98% purity)

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Preparation of Solutions:

-

Mobile Phase: A mixture of aqueous 0.1% phosphoric acid (A) and acetonitrile (B). The exact ratio may need to be optimized, but a starting gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. For a simpler isocratic method, a mixture of acetonitrile and 0.1% aqueous sulfuric acid can be used.[5]

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of diluent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Accurately weigh the sample, dissolve it in the diluent, and dilute as necessary to fall within the calibration range.

3. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Caption: Logic flow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

1. Instrumentation and Materials:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

-

C18 reverse-phase column.

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

This compound sample.

2. Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| LC Conditions | |

| Column | C18, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS Conditions | |

| Ionization Mode | ESI Positive and Negative |

| Mass Range | m/z 50-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

3. Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode and [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, NO, and for benzoic acids, the loss of CO₂. [6]

| Ionization Mode | m/z | Assignment |

| ESI Positive | 227.06 | [M+H]⁺ |

| ESI Negative | 225.05 | [M-H]⁻ |

| Fragmentation (from [M-H]⁻) | 181.06 | [M-H-CO₂]⁻ |

| 179.06 | [M-H-NO₂]⁻ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

1. Instrumentation:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

-

Place a small amount of the solid this compound sample directly on the ATR crystal.

3. Data Acquisition:

-

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Collect a background spectrum of the clean, empty ATR crystal before the sample measurement.

The table below lists the characteristic absorption bands expected for this compound. [7][8][9]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3400-3300 | N-H stretch (primary amine) |

| 3200-2500 | O-H stretch (carboxylic acid) |

| 1680-1660 | C=O stretch (carboxylic acid) |

| 1620-1580 | N-H bend (primary amine) |

| 1550-1475 | Asymmetric N-O stretch (nitro group) |

| 1360-1290 | Symmetric N-O stretch (nitro group) |

| 1300-1200 | C-O stretch (carboxylic acid) and C-N stretch (aromatic amine) |

| 1250-1200 | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1020 | Symmetric C-O-C stretch (aryl ether) |

Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the thermal stability and decomposition profile of the compound.

1. Instrumentation:

-

Simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC).

2. Experimental Conditions:

-

Sample Weight: 5-10 mg.

-

Pan: Alumina or platinum.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

3. Data Analysis:

-

TGA: Analyze the thermogram for weight loss steps, which indicate decomposition.

-

DSC: Analyze the heat flow curve for endothermic (melting) or exothermic (decomposition) events.

-

DSC: An endothermic event corresponding to melting, immediately followed by an exothermic event due to decomposition, is expected at temperatures above 208 °C. [2][10][11][12][13][14]* TGA: A significant weight loss corresponding to the decomposition of the molecule will be observed at temperatures above the melting point.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA/DSC thermal analysis.

Conclusion

The analytical methods detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and structural confirmation of this important pharmaceutical intermediate. Adherence to these protocols will support the development of high-quality and safe pharmaceutical products.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 86718-18-5 [chemicalbook.com]

- 3. This compound | C9H10N2O5 | CID 19883447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. instanano.com [instanano.com]

- 10. mt.com [mt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. iitk.ac.in [iitk.ac.in]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Amino-2-ethoxy-5-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-2-ethoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical factor that can significantly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for its quantification and purity assessment is essential. This application note describes a precise and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is suitable for routine quality control, stability studies, and purity determination.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Data Acquisition: Chromatography data acquisition and processing software.

-

Solvents: HPLC grade acetonitrile and water.

-

Reagents: Phosphoric acid (analytical grade).

-

Reference Standard: this compound reference standard of known purity.

-

Sample: this compound test sample.

Preparation of Solutions

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas prior to use.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of approximately 100 µg/mL with the diluent. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Data Presentation

System Suitability

System suitability parameters were assessed to ensure the performance of the chromatographic system.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5800 |

| %RSD of Peak Area | ≤ 2.0% (n=6) | 0.8% |

Method Validation Summary

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

| Parameter | Result |

| Linearity (r²) | 0.9995 (Concentration range: 1-100 µg/mL) |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Application Notes and Protocols for the Nitration of Substituted Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of substituted benzoic acids is a fundamental electrophilic aromatic substitution reaction critical in the synthesis of a wide array of chemical intermediates. These nitro-substituted benzoic acids are pivotal precursors in the development of pharmaceuticals, dyes, and other high-value organic compounds. The regioselectivity of the nitration is significantly influenced by the nature and position of the existing substituents on the benzoic acid ring. This document provides detailed experimental protocols and a summary of quantitative data to guide researchers in achieving desired product outcomes with high efficiency and selectivity.

The reaction typically involves the use of a nitrating mixture, most commonly a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2] The electron-withdrawing carboxylic acid group of benzoic acid is a meta-director, primarily yielding 3-nitrobenzoic acid upon nitration.[3][4] However, the presence of other substituents can alter the position of nitration, leading to a mixture of isomers. Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts, such as dinitro compounds.[3]

Data Presentation

| Substituted Aromatic Compound | Substituent | Product | Isomer Distribution (%) | Reference(s) |

| Benzoic Acid | -COOH | Nitrobenzoic Acid | ortho: ~22, meta: ~73, para: ~5 | [5] |

| Toluene | -CH₃ | Nitrotoluene | ortho: 45-62, meta: 2-5, para: 33-50 | [6] |

| Anisole | -OCH₃ | Nitroanisole | ortho: significant, para: major | [7][8] |

| Chlorobenzene | -Cl | Nitrochlorobenzene | ortho: ~30, para: ~70 | [5] |

| Bromobenzene | -Br | Nitrobromobenzene | ortho: ~30, para: ~70 (approx. 7:3 ratio) | [9] |

Experimental Protocols

Safety Precaution: All nitration reactions must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.

Protocol 1: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This protocol details the synthesis of 3-nitrobenzoic acid from benzoic acid using a standard mixed-acid nitration procedure.

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Deionized water

Procedure:

-

In a flask, dissolve benzoic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to below 5°C.

-

Separately, and with cooling, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

-

Slowly add the cold nitrating mixture dropwise to the stirred benzoic acid solution, ensuring the temperature does not exceed 15°C.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated 3-nitrobenzoic acid is then collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol-water mixture.

Protocol 2: Nitration of 2-Aminobenzoic Acid (via Acetylation)

Direct nitration of 2-aminobenzoic acid is challenging due to the activating and easily oxidizable amino group. Therefore, a protection-nitration-deprotection sequence is employed.

Step 1: Acetylation of 2-Aminobenzoic Acid

-

Dissolve 2-aminobenzoic acid in glacial acetic acid.

-

Add acetic anhydride to the solution and reflux the mixture for about 1 hour.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the 2-acetamidobenzoic acid.

-

Collect the product by filtration and wash with cold water.

Step 2: Nitration of 2-Acetamidobenzoic Acid

-

Dissolve the dried 2-acetamidobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath to below 10°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

Stir the mixture in the ice bath for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the 2-acetamido-5-nitrobenzoic acid.

-

Filter and wash the product with ice-cold water.

Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid

-

Suspend the crude 2-acetamido-5-nitrobenzoic acid in a 10% aqueous sodium hydroxide solution and reflux for 1.5-2 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 2-amino-5-nitrobenzoic acid.

-

Collect the final product by filtration and wash with water.

Visualizations

General Mechanism of Electrophilic Aromatic Nitration

Caption: General mechanism of electrophilic aromatic nitration of a substituted benzoic acid.

Experimental Workflow for Nitration of Benzoic Acid

Caption: A typical experimental workflow for the nitration of benzoic acid.

References

- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. fvs.com.py [fvs.com.py]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What happens when anisole is nitrated? - askIITians [askiitians.com]

- 8. Question: Name the major product obtained in the nitration of anisole.. [askfilo.com]

- 9. savitapall.com [savitapall.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Amino-2-ethoxy-5-nitrobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and reliable synthetic route is a three-step process starting from 4-Amino-2-ethoxybenzoic acid. This method involves:

-

Protection of the highly reactive amino group by acetylation.

-

Nitration of the protected intermediate.

-

Deprotection (hydrolysis) to yield the final product. This approach prevents oxidation of the amino group and allows for more controlled nitration.[1]

Q2: Why is protection of the amino group necessary before nitration?

A2: The amino group is a strong activating group, making the aromatic ring highly susceptible to oxidation by the nitrating agent (a mixture of nitric and sulfuric acid).[1] Direct nitration can lead to the formation of undesired byproducts and a lower yield of the desired product. Acetylation temporarily converts the amino group into a less activating acetamido group, which is still an ortho-, para-director but is less prone to oxidation, leading to a cleaner reaction.[1]

Q3: What are the primary applications of this compound?

A3: This compound is a key intermediate in the synthesis of various organic molecules. It is notably used in the preparation of Cinitapride, a gastroprokinetic agent. It also serves as a building block in the synthesis of azo dyes and pigments.

Q4: What are the main safety precautions to consider during this synthesis?

A4: The nitration step is highly exothermic and involves the use of concentrated strong acids (sulfuric and nitric acid). It is crucial to maintain strict temperature control, typically below 10°C, to prevent runaway reactions.[1] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All procedures involving concentrated acids should be performed in a well-ventilated fume hood.

Experimental Protocols

A widely accepted method for synthesizing substituted aminonitrobenzoic acids involves a three-step process: acetylation of the amino group, followed by nitration and subsequent hydrolysis. The following protocol is adapted from the synthesis of the analogous compound, 2-amino-5-nitrobenzoic acid, and can be optimized for the synthesis of this compound.[1]

Step 1: Acetylation of 4-Amino-2-ethoxybenzoic Acid

This step protects the amino group as an acetamido group to prevent oxidation during nitration.

-

Materials: 4-Amino-2-ethoxybenzoic acid, Acetic anhydride, Glacial acetic acid.

-

Procedure:

-

Dissolve 4-Amino-2-ethoxybenzoic acid in glacial acetic acid in a round-bottom flask. Gentle warming may be required.

-

Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring.

-

Heat the mixture to reflux for approximately one hour.

-

After cooling to room temperature, pour the reaction mixture into ice-cold deionized water.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude 4-Acetamido-2-ethoxybenzoic acid from an ethanol/water mixture to obtain the purified product.

-

Step 2: Nitration of 4-Acetamido-2-ethoxybenzoic Acid

This is the key step where the nitro group is introduced to the aromatic ring.

-

Materials: 4-Acetamido-2-ethoxybenzoic acid, Concentrated sulfuric acid, Concentrated nitric acid.

-

Procedure:

-

In a flask, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.

-

Slowly add the dried 4-Acetamido-2-ethoxybenzoic acid from the previous step, ensuring the temperature remains below 5°C.

-

Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-Acetamido-2-ethoxybenzoic acid, maintaining the reaction temperature below 10°C.[1]

-

After the addition is complete, continue stirring in the ice bath for an additional two hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration and wash with ice-cold water until the washings are neutral.

-

Step 3: Hydrolysis of 4-Acetamido-2-ethoxy-5-nitrobenzoic Acid

The final step is the removal of the acetyl protecting group to yield the target compound.

-

Materials: 4-Acetamido-2-ethoxy-5-nitrobenzoic acid, 10% Aqueous sodium hydroxide solution, Concentrated hydrochloric acid.

-

Procedure:

-

Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with stirring for 1.5 to 2 hours, or until the solid completely dissolves.[1]

-

Cool the solution in an ice bath.

-

Slowly acidify the cold solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the final product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Data Presentation

Table 1: Summary of Key Reaction Parameters for the Synthesis of Substituted 2-Amino-5-nitrobenzoic Acid[1]

| Step | Reaction | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Purification Method |

| 1 | Acetylation | 2-Aminobenzoic Acid | Acetic Anhydride, Glacial Acetic Acid | Reflux | 1 hour | Recrystallization from Ethanol/Water |

| 2 | Nitration | 2-Acetamidobenzoic Acid | Conc. H₂SO₄, Conc. HNO₃ | < 10°C | 2 hours | Washing with Ice-Cold Water |

| 3 | Hydrolysis | 2-Acetamido-5-nitrobenzoic Acid | 10% NaOH, Conc. HCl | Reflux | 1.5 - 2 hours | Acid Precipitation, Optional Recrystallization |

Troubleshooting Guide

Issue 1: Low Yield in Acetylation Step

-

Question: My yield of 4-Acetamido-2-ethoxybenzoic acid is lower than expected. What could be the cause?

-

Answer:

-

Incomplete Reaction: The reaction time may have been too short. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

-

Hydrolysis of Acetic Anhydride: Ensure that the glacial acetic acid and the starting material are dry, as water will hydrolyze the acetic anhydride.

-

Loss During Workup: The product may have some solubility in water. Ensure the precipitation is carried out in ice-cold water and minimize the volume of water used for washing.

-

Issue 2: Dark Brown or Black Reaction Mixture During Nitration

-

Question: The nitration reaction mixture turned very dark, and the yield of the desired product is low. What went wrong?

-

Answer:

-

Runaway Reaction: This is often due to a loss of temperature control. The nitration of aromatic compounds is highly exothermic. If the temperature rises significantly, it can lead to oxidation of the starting material and the formation of polymeric byproducts.

-

Prevention:

-

Maintain a consistently low temperature (below 10°C, ideally 0-5°C) throughout the addition of the nitrating mixture.[1]

-

Add the nitrating mixture very slowly (dropwise) with vigorous stirring to ensure efficient heat dissipation.

-